1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine

Vue d'ensemble

Description

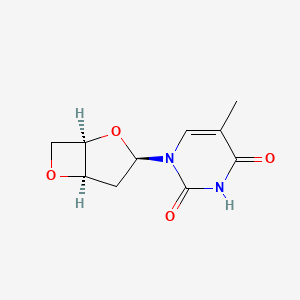

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA.

Méthodes De Préparation

The synthesis of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available thymidine.

Deoxygenation: Thymidine undergoes a deoxygenation reaction to remove the hydroxyl groups at the 2’ and 3’ positions.

Cyclization: The deoxygenated intermediate is then subjected to cyclization to form the anhydro structure.

Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.

Analyse Des Réactions Chimiques

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Synthesis Process

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with thymidine.

- Deoxygenation : Hydroxyl groups at the 2’ and 3’ positions are removed.

- Cyclization : The deoxygenated intermediate undergoes cyclization to form the anhydro structure.

- Purification : The final product is purified through chromatographic techniques.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride.

Antiviral Research

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine has been investigated for its antiviral properties, particularly against DNA viruses. Its incorporation into viral DNA can disrupt replication processes, making it a candidate for antiviral drug development.

Case Study: Antiviral Efficacy

A study demonstrated its effectiveness against herpes simplex virus by inhibiting viral replication in vitro. The mechanism involved competitive inhibition of viral DNA polymerases, leading to reduced viral load in treated cells.

Molecular Biology

In molecular biology, this compound serves as a vital tool for studying DNA replication and repair mechanisms. It can mimic natural nucleotides, allowing researchers to investigate the fidelity of DNA polymerases and the impact of nucleotide analogs on DNA synthesis.

Case Study: Mechanistic Studies

Research has shown that when this compound is incorporated into DNA strands during replication, it induces mutations that can be studied to understand the error rates of various DNA polymerases. This has implications for understanding mutagenesis and cancer development.

Biochemical Assays

The compound is also employed in biochemical assays to evaluate enzyme activities and nucleic acid interactions. It can serve as a substrate or inhibitor in assays designed to measure the activity of enzymes involved in nucleic acid metabolism.

Case Study: Enzyme Activity Assays

In a series of assays measuring the activity of DNA polymerase, it was found that varying concentrations of this compound could significantly alter the reaction kinetics, providing insights into enzyme regulation.

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Research | Investigating effects on DNA viruses | Inhibits replication in herpes simplex virus |

| Molecular Biology | Studying DNA replication and repair | Induces mutations; aids understanding of polymerase fidelity |

| Biochemical Assays | Evaluating enzyme activities | Alters reaction kinetics; useful for enzyme regulation studies |

Mécanisme D'action

The mechanism of action of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to antiviral effects. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparaison Avec Des Composés Similaires

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is unique compared to other nucleoside analogs due to its anhydro structure. Similar compounds include:

Thymidine: The natural nucleoside from which it is derived.

Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy.

2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T): A nucleoside analog with a similar mechanism of action.

Activité Biologique

1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine, often referred to as an anhydro nucleoside, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to thymidine and exhibits unique properties that may influence its biological interactions.

Antiviral Properties

Research indicates that derivatives of this compound have shown promise as antiviral agents. A study demonstrated that certain sulfonyl esters of this compound could be synthesized and evaluated for their efficacy in inhibiting viral replication. The results suggested that these compounds might serve as effective precursors for developing antiviral therapies, particularly against viruses that utilize thymidine analogs for their replication processes .

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis. By mimicking the structure of natural nucleosides, it can be incorporated into viral DNA or RNA, leading to premature chain termination during viral replication. This mechanism is similar to other nucleoside analogs used in antiviral therapies .

Case Studies

- Antiviral Efficacy : In vitro studies have shown that certain derivatives of this compound exhibit significant antiviral activity. For instance, a case study involving the synthesis and evaluation of 3'-sulfonylesters indicated that these compounds could potentially inhibit the replication of specific viruses under controlled conditions .

- Radiolabeling for Imaging : Another area of research involved the radiolabeling of this compound for use in positron emission tomography (PET). The study focused on synthesizing radiolabeled variants that could be used to visualize viral infections in vivo. The findings suggested that these radiolabeled compounds could provide valuable insights into the dynamics of viral infections and the effectiveness of antiviral treatments .

Comparative Analysis

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| This compound | Antiviral | Nucleic acid synthesis inhibition | |

| 3'-sulfonylesters | Antiviral | Chain termination | |

| Radiolabeled derivatives | Imaging | Visualization of infections |

Synthesis and Formulation

The synthesis of this compound involves several steps that include the formation of the anhydro structure and subsequent modifications to enhance its biological activity. Various synthetic routes have been explored, including methods that yield high enantiomeric purity and bioavailability.

Synthesis Pathway

- Starting Materials : The synthesis typically begins with commercially available sugars and thymine.

- Formation of Anhydro Structure : Chemical reactions are employed to create the anhydro configuration.

- Modification : Further chemical modifications can enhance solubility and biological activity.

Propriétés

IUPAC Name |

1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWLMYIJZBBZTP-BWZBUEFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]3[C@H](O2)CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.